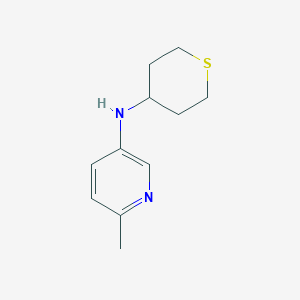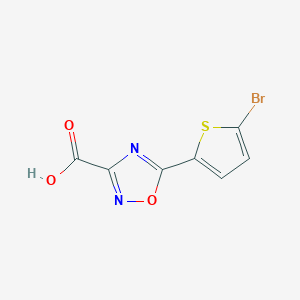![molecular formula C9H10BrNO4S B13066187 Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)
Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-(methylsulfonamido)benzoate is a chemical compound with the molecular formula C9H10BrNO4S and a molecular weight of 308.15 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-(methylsulfonamido)benzoate typically involves the bromination of methyl 2-amino-5-bromobenzoate followed by sulfonation. The reaction conditions often include the use of bromine and a suitable solvent under controlled temperature and light conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(methylsulfonamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Methyl 5-bromo-2-(methylsulfonamido)benzoate is used in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for methyl 5-bromo-2-(methylsulfonamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-(bromomethyl)benzoate: Similar in structure but with a bromomethyl group instead of a sulfonamide group.
Methyl 2-amino-5-bromobenzoate: Precursor in the synthesis of methyl 5-bromo-2-(methylsulfonamido)benzoate.
Uniqueness
Methyl 5-bromo-2-(methylsulfonamido)benzoate is unique due to its combination of a bromine atom and a sulfonamide group, which provides distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H10BrNO4S |
|---|---|
Molecular Weight |
308.15 g/mol |
IUPAC Name |
methyl 5-bromo-2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C9H10BrNO4S/c1-15-9(12)7-5-6(10)3-4-8(7)11-16(2,13)14/h3-5,11H,1-2H3 |
InChI Key |
QDPZOIXFPCHMLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)





![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)


